1-(1-((3,5-Difluorobenzyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
説明
This compound features a piperidin-4-yl scaffold linked to an imidazolidine-2,4-dione core. The piperidine ring is substituted at the 1-position with a (3,5-difluorobenzyl)sulfonyl group, while the imidazolidinedione moiety carries a phenyl group at the 3-position. Though specific biological data for this compound are unavailable in the provided evidence, its structural features align with pharmacophores common in central nervous system (CNS) or protease-targeting therapeutics.
特性
IUPAC Name |
1-[1-[(3,5-difluorophenyl)methylsulfonyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O4S/c22-16-10-15(11-17(23)12-16)14-31(29,30)24-8-6-18(7-9-24)25-13-20(27)26(21(25)28)19-4-2-1-3-5-19/h1-5,10-12,18H,6-9,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRXVQSVGSWRGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)S(=O)(=O)CC4=CC(=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
One-Pot Tandem Sulfonylation-Cyclization
A streamlined approach combines sulfonylation and hydantoin formation in a single pot. Using in situ-generated 3,5-difluorobenzylsulfonyl chloride and Boc-protected dipeptide precursors, this method achieves 62% overall yield but requires rigorous temperature control (−10°C to 25°C).
Solid-Phase Synthesis
Immobilization of the piperidine intermediate on Wang resin enables iterative coupling and cyclization steps, though yields are moderate (54–60%) due to steric hindrance.
Analytical Characterization and Validation
化学反応の分析
Types of Reactions
1-(1-((3,5-Difluorobenzyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring and the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.
科学的研究の応用
1-(1-((3,5-Difluorobenzyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its complex structure.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 1-(1-((3,5-Difluorobenzyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Table 1: Structural and Physicochemical Comparison
Structural Analysis
- Piperidine Modifications: The target compound’s sulfonyl group is more electron-withdrawing than the thioether in Rilapladib or the carbonyl in the chlorothiophene analog . This may enhance binding affinity to polar enzyme active sites. The 3,5-difluorobenzyl group in the target contrasts with Rilapladib’s 2,3-difluorobenzylthio substituent.
Imidazolidinedione Substituents :
- The target’s phenyl group at the 3-position differs from the 2-methoxyethyl group in the dimethoxybenzyl analog . Aromatic vs. aliphatic substituents may alter solubility and membrane permeability.
生物活性
1-(1-((3,5-Difluorobenzyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Piperidine ring : Provides a framework for interaction with biological targets.
- Sulfonyl group : Enhances solubility and stability.
- Imidazolidine moiety : Imparts unique reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems.
Potential mechanisms include :
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Pharmacological Profile
Research indicates that 1-(1-((3,5-Difluorobenzyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione exhibits a range of pharmacological effects:
| Activity | Description |
|---|---|
| Antiviral | Demonstrated activity against several viruses, including HIV and HSV. |
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria. |
| Antifungal | Shows potential antifungal properties against common fungal strains. |
| Cytotoxicity | Exhibits varying levels of cytotoxicity in different cell lines. |
Case Studies and Research Findings
-
Antiviral Activity :
A study evaluated the antiviral properties of various derivatives related to imidazolidine compounds. The findings indicated that certain derivatives exhibited moderate protection against viral infections such as Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus (HSV-1). The compound's cytotoxic concentration (CC50) was reported at 92 μM in Vero cells . -
Antibacterial Properties :
In vitro studies demonstrated that the compound displayed significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. This suggests its potential use as a therapeutic agent in treating bacterial infections . -
Cytotoxicity Studies :
The cytotoxic effects of the compound were assessed using multiple cancer cell lines. Results indicated a dose-dependent response, with IC50 values ranging from 54 to 100 μM across different cell types .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 1-(1-((3,5-Difluorobenzyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, and how can reaction efficiency be optimized?
- Methodological Answer: Multi-step synthesis typically involves sulfonylation of the piperidine ring, followed by coupling with the imidazolidine-2,4-dione core. Key reagents include 3,5-difluorobenzylsulfonyl chloride and coupling agents like EDCI/HOBt. Optimize yields by controlling reaction temperature (0–25°C for sulfonylation) and using anhydrous solvents (e.g., DMF or dichloromethane) . Monitor progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?
- Methodological Answer: Use NMR (¹H/¹³C, 2D-COSY) to confirm regiochemistry, especially the sulfonyl-piperidine linkage. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity (>95%) is best assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) . For crystallinity evaluation, employ X-ray diffraction if single crystals are obtainable .
Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?
- Methodological Answer: Conduct accelerated stability studies in buffers (pH 2–8) and plasma at 37°C. Use LC-MS to track degradation products over 24–72 hours. For oxidative stability, expose the compound to hydrogen peroxide or cytochrome P450 enzymes and analyze metabolites . Statistical tools like factorial design (DOE) can identify critical degradation factors (e.g., temperature, pH) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems?
- Methodological Answer: Discrepancies may arise from assay-specific parameters (e.g., cell permeability vs. in vitro enzyme inhibition). Perform orthogonal assays:
- Compare cell-free enzyme inhibition (e.g., fluorogenic substrates) with cell-based assays (e.g., luciferase reporters).
- Validate target engagement via surface plasmon resonance (SPR) or thermal shift assays .
- Use computational docking (e.g., AutoDock Vina) to model interactions with off-target receptors .
Q. How can structure-activity relationship (SAR) studies be structured to improve this compound’s selectivity for a specific biological target?
- Methodological Answer:
- Core modifications: Replace the phenyl group on the imidazolidine-dione with heteroaromatic rings (e.g., pyridine) to alter electronic properties.
- Substituent effects: Systematically vary the 3,5-difluorobenzyl group (e.g., chloro, methoxy) and evaluate IC₅₀ shifts in dose-response assays .
- Pharmacophore mapping: Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) .
Q. What computational and experimental approaches are effective in predicting and validating metabolic pathways for this compound?
- Methodological Answer:
- In silico prediction: Tools like GLORY or Meteor (Lhasa Ltd.) predict Phase I/II metabolites. Focus on sulfonamide hydrolysis and piperidine N-dealkylation .
- In vitro validation: Incubate with liver microsomes (human/rodent) and analyze via LC-QTOF-MS. Use isotopically labeled analogs (e.g., ²H/¹³C) to trace metabolic fate .
Q. How can researchers address low solubility or bioavailability during preclinical development without structural compromise?
- Methodological Answer:
- Formulation: Test amorphous solid dispersions (e.g., with HPMCAS) or cyclodextrin complexes.
- Prodrug approach: Introduce hydrolyzable groups (e.g., acetylated piperidine) to enhance solubility, then assess reconversion in plasma .
- Nanoparticulate systems: Encapsulate in PLGA nanoparticles; characterize release kinetics via dialysis .
Data Contradiction and Validation
Q. What statistical methods are optimal for analyzing variability in synthetic yield across multiple batches?
- Methodological Answer: Apply multivariate analysis (MVA) to identify critical factors (e.g., reagent stoichiometry, stirring rate). Use ANOVA to compare batch means, and employ response surface methodology (RSM) for optimization . For outlier detection, leverage principal component analysis (PCA) on process analytical technology (PAT) data .
Q. How can conflicting cytotoxicity results between 2D cell cultures and 3D organoid models be reconciled?
- Methodological Answer: Differences may stem from tumor microenvironment mimicry in 3D models. Perform:
- Hypoxia profiling: Measure HIF-1α levels in 3D spheroids vs. 2D monolayers.
- Drug penetration assays: Use fluorescent analogs and confocal microscopy to quantify diffusion barriers in 3D systems .
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